molecular formula C13H8F5NOS B12454233 5-(4-Methylbenzoyl)-4-pentafluoroethyl-1,3-thiazole

5-(4-Methylbenzoyl)-4-pentafluoroethyl-1,3-thiazole

Katalognummer: B12454233
Molekulargewicht: 321.27 g/mol
InChI-Schlüssel: DXDOXOGWBUETPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Methylbenzoyl)-4-pentafluoroethyl-1,3-thiazole is a synthetic organic compound characterized by the presence of a thiazole ring substituted with a 4-methylbenzoyl group and a pentafluoroethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylbenzoyl)-4-pentafluoroethyl-1,3-thiazole typically involves the reaction of 4-methylbenzoyl chloride with a thiazole derivative under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Methylbenzoyl)-4-pentafluoroethyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides in the presence of a catalyst.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-(4-Methylbenzoyl)-4-pentafluoroethyl-1,3-thiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Wirkmechanismus

The mechanism of action of 5-(4-Methylbenzoyl)-4-pentafluoroethyl-1,3-thiazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(4-Methylbenzoyl)-4-pentafluoroethyl-1,3-thiazole is unique due to the presence of both a 4-methylbenzoyl group and a pentafluoroethyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C13H8F5NOS

Molekulargewicht

321.27 g/mol

IUPAC-Name

(4-methylphenyl)-[4-(1,1,2,2,2-pentafluoroethyl)-1,3-thiazol-5-yl]methanone

InChI

InChI=1S/C13H8F5NOS/c1-7-2-4-8(5-3-7)9(20)10-11(19-6-21-10)12(14,15)13(16,17)18/h2-6H,1H3

InChI-Schlüssel

DXDOXOGWBUETPM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)C2=C(N=CS2)C(C(F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.